molecular formula C11H10ClN3OS2 B5496282 2-(4-chlorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-chlorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B5496282
M. Wt: 299.8 g/mol
InChI Key: SJOARQYGCGDYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is known for its unique properties and has been synthesized using various methods.

Scientific Research Applications

Mechanism of Action

Mode of Action

The presence of a thiadiazole ring and a chlorophenyl group suggests that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and halogen bonding .

Biochemical Pathways

Without identified targets, it’s challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been found to interact with pathways involved in inflammation and pain signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by oxidative conditions due to the presence of a sulfanyl group .

properties

IUPAC Name

2-(4-chlorophenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS2/c1-17-11-15-14-10(18-11)13-9(16)6-7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOARQYGCGDYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

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